N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 7-propyl substituent, 1,3-dimethyl groups, and an N-benzyl carboxamide moiety at position 6.
Synthetic routes for analogous compounds involve reacting α-bromomethylketones with 2,6-diamino-4-oxopyrimidine in dimethylformamide (DMF), yielding regiospecific 6-substituted derivatives . Modifications at the 7-position (e.g., propyl, methoxypropyl) are achieved via alkylation or substitution reactions, as demonstrated in related syntheses .
Properties
IUPAC Name |
N-benzyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-4-10-23-15(16(24)20-12-13-8-6-5-7-9-13)11-14-17(23)21(2)19(26)22(3)18(14)25/h5-9,11H,4,10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBSRFHOVDPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would likely include purification steps such as recrystallization or chromatography to achieve the required purity levels. Safety measures and environmental considerations are also critical in the industrial production of such compounds.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its unique structure allows it to bind to specific receptors or enzymes, making it useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism by which N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Substituent Variations at Position 7
- Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate () : The 3-methoxypropyl substituent introduces polarity, while the methyl ester at position 6 reduces bioavailability compared to the carboxamide group .
- 7-(Furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide () : The furan-2-ylmethyl group at position 7 and phenethyl carboxamide may confer distinct electronic and steric effects, influencing receptor interactions .
Carboxamide Modifications
- Target Compound : The N-benzyl carboxamide provides a hydrophobic aromatic group, favoring interactions with aromatic residues in binding pockets.
- N-Phenethyl Analogues () : Substituting benzyl with phenethyl extends the alkyl chain, increasing flexibility and altering binding kinetics .
Core Structure Variations
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The pyrrolo[2,3-d]pyrimidine core allows modular substitutions, enabling optimization of pharmacokinetic properties .
- Impact of 7-Substituents : Propyl and methoxypropyl groups balance lipophilicity and solubility, whereas furan-2-ylmethyl may introduce metabolic liabilities due to oxidative susceptibility .
- Carboxamide Variations : N-Benzyl groups enhance target affinity in hydrophobic environments, while phenethyl derivatives may improve selectivity .
- Core Modifications : Pyrrolo[3,2-d]pyrimidines () exhibit distinct binding profiles, underscoring the importance of ring fusion positions .
Biological Activity
N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O5 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 1021092-48-7 |
Research indicates that the compound exhibits various biological activities through multiple mechanisms. It has shown potential as an anticonvulsant , with studies demonstrating its efficacy in animal models of seizures. For instance, derivatives of N-benzyl compounds have been reported to have significant anticonvulsant effects with effective doses lower than traditional treatments like phenobarbital .
Biological Activities
- Anticonvulsant Activity :
- Anticancer Activity :
- Antibacterial Activity :
Case Studies and Research Findings
Several studies have documented the biological activities of N-benzyl derivatives:
- Study on Anticonvulsants : A recent investigation highlighted that primary amino acid derivatives with a benzyl group displayed pronounced anticonvulsant activity in animal models (ED50 = 13-21 mg/kg) that exceeded those of traditional drugs like phenobarbital (ED50 = 22 mg/kg) .
- Anticancer Screening : A series of novel N-benzyl amides derived from salinomycin were synthesized and screened for their anticancer activity against various human cancer cell lines. The results indicated that these compounds exhibited potent activity against both drug-sensitive and drug-resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
